Cas no 898771-34-1 (3-Azetidinomethyl-4'-methoxybenzophenone)
3-Azetidinomethyl-4'-methoxybenzophenone Chemical and Physical Properties
Names and Identifiers
-
- 3-AZETIDINOMETHYL-4'-METHOXYBENZOPHENONE
- [3-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
- LogP
- 3-AZETIDIN-1-YLMETHYL-4'-METHOXYBENZOPHENONE
- SB51635
- MFCD03842070
- 1-{[3-(4-METHOXYBENZOYL)PHENYL]METHYL}AZETIDINE
- AKOS016020445
- DTXSID70643241
- 898771-34-1
- (3-(Azetidin-1-ylmethyl)phenyl)(4-methoxyphenyl)methanone
- {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
- 3-Azetidinomethyl-4'-methoxybenzophenone
-
- MDL: MFCD03842070
- Inchi: 1S/C18H19NO2/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
- InChI Key: VADSDQPMNACRKX-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)OC)C1=CC=CC(=C1)CN1CCC1
Computed Properties
- Exact Mass: 281.14200
- Monoisotopic Mass: 281.141578849Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.16
- Boiling Point: 429°C at 760 mmHg
- Flash Point: 213.2°C
- Refractive Index: 1.6
- PSA: 29.54000
- LogP: 3.06980
3-Azetidinomethyl-4'-methoxybenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284281-1g |
(3-(Azetidin-1-ylmethyl)phenyl)(4-methoxyphenyl)methanone |
898771-34-1 | 95% | 1g |
$409 | 2021-06-09 | |
| Chemenu | CM284281-5g |
(3-(Azetidin-1-ylmethyl)phenyl)(4-methoxyphenyl)methanone |
898771-34-1 | 95% | 5g |
$1320 | 2021-06-09 | |
| TRC | A095830-250mg |
3-Azetidinomethyl-4'-methoxybenzophenone |
898771-34-1 | 250mg |
$ 440.00 | 2022-06-08 | ||
| TRC | A095830-500mg |
3-Azetidinomethyl-4'-methoxybenzophenone |
898771-34-1 | 500mg |
$ 735.00 | 2022-06-08 | ||
| Ambeed | A119930-1g |
(3-(Azetidin-1-ylmethyl)phenyl)(4-methoxyphenyl)methanone |
898771-34-1 | 95+% | 1g |
$437.0 | 2025-04-15 | |
| Chemenu | CM284281-1g |
(3-(Azetidin-1-ylmethyl)phenyl)(4-methoxyphenyl)methanone |
898771-34-1 | 95% | 1g |
$450 | 2023-03-07 | |
| abcr | AB364856-1 g |
3-Azetidinomethyl-4'-methoxybenzophenone, 97%; . |
898771-34-1 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Crysdot LLC | CD11023717-1g |
(3-(Azetidin-1-ylmethyl)phenyl)(4-methoxyphenyl)methanone |
898771-34-1 | 95+% | 1g |
$433 | 2024-07-19 | |
| Crysdot LLC | CD11023717-5g |
(3-(Azetidin-1-ylmethyl)phenyl)(4-methoxyphenyl)methanone |
898771-34-1 | 95+% | 5g |
$1401 | 2024-07-19 | |
| A2B Chem LLC | AH88596-1g |
(3-(Azetidin-1-ylmethyl)phenyl)(4-methoxyphenyl)methanone |
898771-34-1 | 97% | 1g |
$644.00 | 2024-04-19 |
3-Azetidinomethyl-4'-methoxybenzophenone Suppliers
3-Azetidinomethyl-4'-methoxybenzophenone Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-Azetidinomethyl-4'-methoxybenzophenone
Research Brief on 3-Azetidinomethyl-4'-methoxybenzophenone (CAS: 898771-34-1): Recent Advances and Applications
3-Azetidinomethyl-4'-methoxybenzophenone (CAS: 898771-34-1) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and inflammatory disorders. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound's structural features, including the azetidine ring and the methoxybenzophenone moiety, contribute to its unique reactivity and biological activity. Recent publications have explored its role as a precursor in the development of novel kinase inhibitors and GPCR modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective PI3Kδ inhibitors, which are being investigated for their potential in treating autoimmune diseases.
In addition to its synthetic applications, 3-Azetidinomethyl-4'-methoxybenzophenone has been studied for its direct biological effects. Preliminary in vitro assays have shown that it exhibits moderate inhibitory activity against certain inflammatory cytokines, suggesting its potential as a lead compound for anti-inflammatory drug development. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic and safety profiles.
Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have facilitated a deeper understanding of the compound's stability and degradation pathways. These studies are critical for optimizing its storage conditions and ensuring its reliability as a research reagent. Furthermore, computational modeling approaches have been employed to predict its interactions with biological targets, providing valuable insights for structure-activity relationship (SAR) studies.
Despite the promising findings, challenges remain in the large-scale synthesis and purification of 3-Azetidinomethyl-4'-methoxybenzophenone. Current protocols often yield low quantities of the desired product, necessitating the development of more efficient synthetic routes. Recent efforts have focused on catalytic methods and green chemistry approaches to address these limitations, with some success reported in the literature.
In conclusion, 3-Azetidinomethyl-4'-methoxybenzophenone (CAS: 898771-34-1) represents a versatile and pharmacologically interesting compound with broad applications in drug discovery. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in the development of novel therapeutics. Researchers are encouraged to explore its potential in combination with other pharmacophores to enhance its biological activity and selectivity.
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